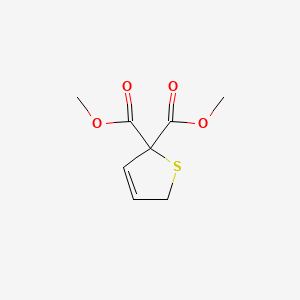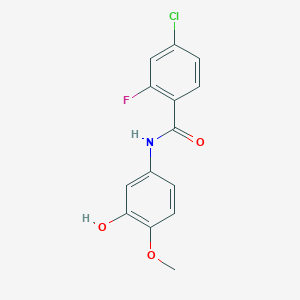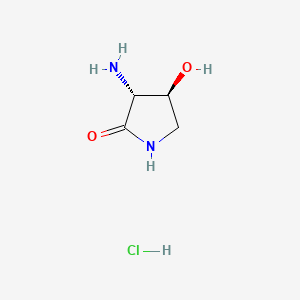![molecular formula C8H12O2 B6604672 6-oxaspiro[3.5]nonan-2-one CAS No. 2386846-79-1](/img/structure/B6604672.png)
6-oxaspiro[3.5]nonan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxaspiro[3.5]nonan-2-one is an organic compound with the molecular formula C8H12O2 and a molar mass of 140.18 g/mol . It is characterized by a unique spirocyclic structure, which consists of a nonane ring fused with an oxane ring at the 6th position. This compound is typically a white solid and has distinct physical and chemical properties due to its spirocyclic framework .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxaspiro[3.5]nonan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with a ketone in the presence of an acid catalyst can lead to the formation of the spirocyclic structure . The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, precise temperature control, and efficient purification techniques to ensure the desired product quality .
化学反应分析
Types of Reactions
6-Oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spirocyclic framework .
科学研究应用
6-Oxaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-oxaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can affect various biochemical pathways, making it a useful compound for studying enzyme kinetics and developing enzyme inhibitors .
相似化合物的比较
Similar Compounds
2-Oxa-6-azaspiro[3.5]nonane: This compound has a similar spirocyclic structure but includes a nitrogen atom in the ring.
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride: Another spirocyclic compound with a different ring size and functional groups.
Uniqueness
6-Oxaspiro[3.5]nonan-2-one is unique due to its specific ring size and the presence of an oxygen atom in the spirocyclic framework. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
6-oxaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-4-8(5-7)2-1-3-10-6-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLKGMWTZNLPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C2)COC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butylN-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)

![N1,N3-Di[2-[[4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethyl]benzene-1,3-dicarboxamide](/img/structure/B6604609.png)


![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)

![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-Chloro-4-(2-{1-[4-(1h-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline; phosphoric acid](/img/structure/B6604660.png)

